![molecular formula C14H30O4Si B14581566 3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol CAS No. 61095-00-9](/img/structure/B14581566.png)
3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol is a silicon-containing organic compound. It is known for its unique structure, which includes both a silyl group and an epoxide group. This compound is used in various industrial and scientific applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol typically involves the reaction of diethyl(methyl)silyl chloride with a suitable glycidyl ether under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether linkage. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. The final product is typically purified using distillation or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The silyl group can be reduced to form silanes or other silicon-containing compounds.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include diols, silanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol involves its reactivity with various nucleophiles and electrophiles. The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The silyl group can participate in various silicon-based reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- **3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol
- (3-Glycidoxypropyl)methyldiethoxysilane
- (3-Glycidyloxypropyl)methyldiethoxysilane
Uniqueness
This compound is unique due to its combination of a silyl group and an epoxide group, which imparts distinct reactivity and functional properties. This dual functionality makes it a valuable compound in various applications, from chemical synthesis to industrial production.
Properties
CAS No. |
61095-00-9 |
|---|---|
Molecular Formula |
C14H30O4Si |
Molecular Weight |
290.47 g/mol |
IUPAC Name |
3-[3-[diethyl(methyl)silyl]propoxy]-2-(oxiran-2-ylmethoxy)propan-1-ol |
InChI |
InChI=1S/C14H30O4Si/c1-4-19(3,5-2)8-6-7-16-10-13(9-15)17-11-14-12-18-14/h13-15H,4-12H2,1-3H3 |
InChI Key |
FQNIGMCVHPELIP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)CCCOCC(CO)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane](/img/structure/B14581484.png)
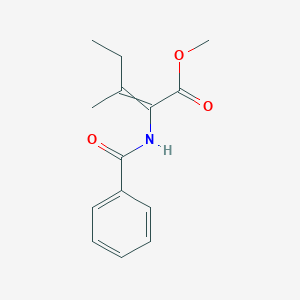
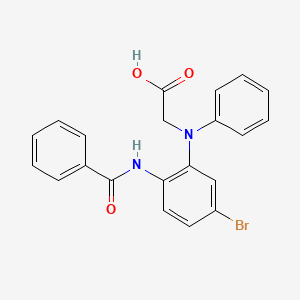
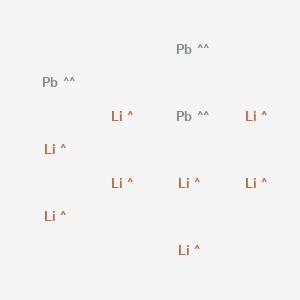
![Methyl 3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14581501.png)
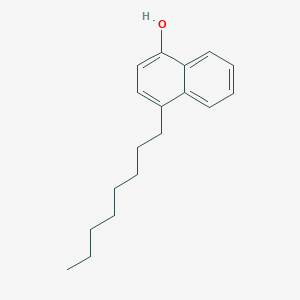
![N-(3-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14581524.png)
![4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide](/img/structure/B14581525.png)
![1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2(1H)-one](/img/structure/B14581526.png)

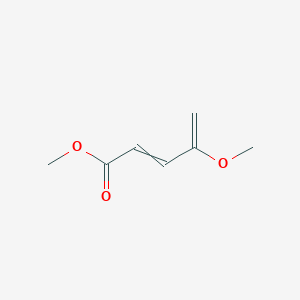
![2-[(E)-4-phenoxybut-2-enyl]sulfonylnaphthalene](/img/structure/B14581552.png)
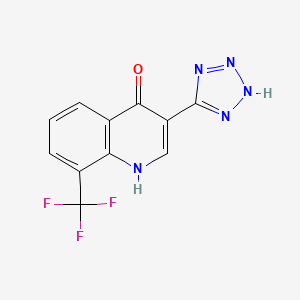
![8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14581562.png)
